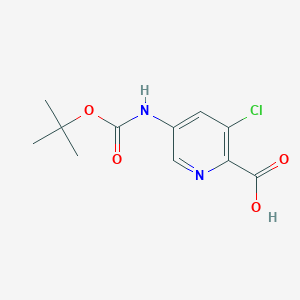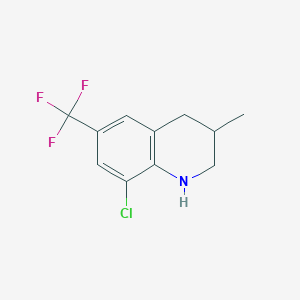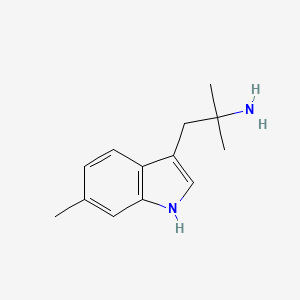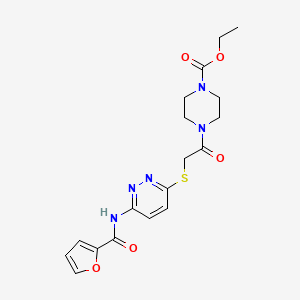![molecular formula C12H11Cl2N3O B2443590 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide CAS No. 956769-09-8](/img/structure/B2443590.png)
2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide” is a chemical compound with the empirical formula C12H11Cl2N3O and a molecular weight of 284.14 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its melting point is predicted to be 188.12°C and its boiling point is predicted to be approximately 519.2°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.63 .科学的研究の応用
Hydrogen-Bonding Patterns
A study by López et al. (2010) focused on the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, including a compound closely related to 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide. They found that these molecules are linked into chains and sheets by various hydrogen bonds, demonstrating the structural importance of these compounds in molecular assembly processes (López et al., 2010).
Chemical Reactions and Derivatives
Rouchaud et al. (2010) reported on the acid-catalyzed hydrolysis of a similar pyrazol α-chloroacetanilide derivative, revealing insights into the chemical behavior of these compounds under different conditions (Rouchaud et al., 2010).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to construct novel Co(II) and Cu(II) coordination complexes. They also assessed the antioxidant activity of these ligands and complexes, demonstrating significant bioactivity (Chkirate et al., 2019).
Inhibition of Fatty Acid Synthesis
Weisshaar and Böger (1989) studied chloroacetamide derivatives (including compounds structurally similar to this compound) for their inhibitory effects on fatty acid synthesis in green algae, Scenedesmus Acutus. This research highlights the potential herbicidal applications of these compounds (Weisshaar & Böger, 1989).
Synthesis of Derivatives with Biological Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally related to this compound. They investigated its anti-inflammatory activity, indicating the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents
Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are closely related to this compound, for their antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, offering a unique perspective on potential antipsychotic drugs (Wise et al., 1987).
Labeling with Carbon-14 and Deuterium
Latli et al. (2015) described the synthesis of a novel five-lipoxygenase activity protein (FLAP) inhibitor labeled with carbon-14 and deuterium, showcasing the use of pyrazole acetamide derivatives in radiopharmaceuticals (Latli et al., 2015).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary statements include avoiding eye contact and seeking medical attention if eye irritation persists . It is also classified as a combustible solid .
特性
IUPAC Name |
2-chloro-N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c13-7-12(18)16-11-5-6-15-17(11)8-9-3-1-2-4-10(9)14/h1-6H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXDZOPPNODAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)


![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)



![1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2443528.png)